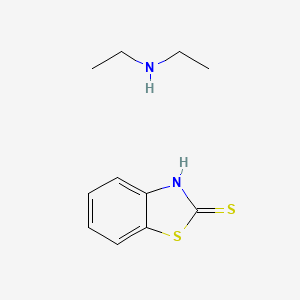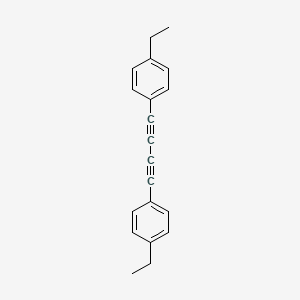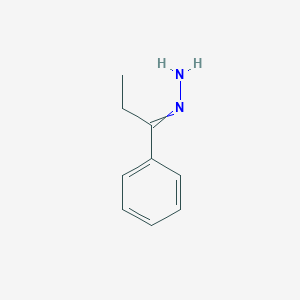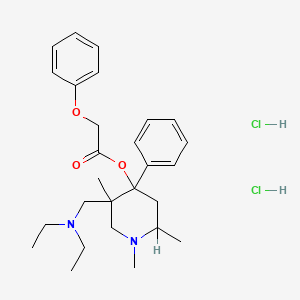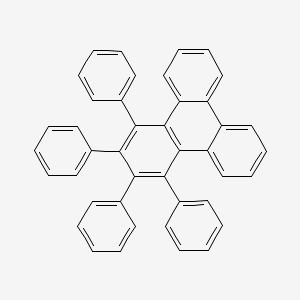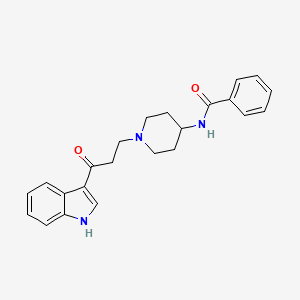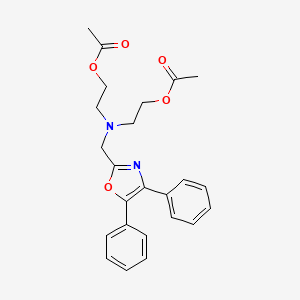
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is a chemical compound with the molecular formula C11H20N2OS2 It is characterized by the presence of a cyclohexyl group and a dithianyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dithiane-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithianyl group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexyl and dithianyl groups may contribute to the compound’s overall stability and reactivity, affecting its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-(3,5-xylyl)urea: Similar in structure but with different substituents on the urea moiety.
1-Cyclohexyl-3-(1,3-dioxolan-5-yl)urea: Contains a dioxolane ring instead of a dithiane ring.
1-Cyclohexyl-3-(1,3-dithian-2-yl)urea: Similar but with the dithianyl group attached at a different position.
Uniqueness: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is unique due to the specific positioning of the dithianyl group, which may influence its chemical reactivity and biological activity. The combination of the cyclohexyl and dithianyl groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Número CAS |
33024-67-8 |
|---|---|
Fórmula molecular |
C11H20N2OS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14) |
Clave InChI |
WPGWJFXWFYDTLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC2CSCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
